molecular formula C8H10O5 B8264285 1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B8264285
M. Wt: 186.16 g/mol
InChI Key: GGTCMNMNXLFKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxycarbonyl-2-oxabicyclo[211]hexane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring

Preparation Methods

The synthesis of 1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the reaction of a suitable bicyclic precursor with methoxycarbonylating agents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets through its oxirane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby affecting their function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other similar compounds such as:

  • Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid 1-methyl ester
  • Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid monomethyl ester

These compounds share a similar bicyclic structure but differ in their functional groups and reactivity. The presence of the oxirane ring in this compound makes it unique and provides distinct chemical properties and reactivity .

Properties

IUPAC Name

1-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-12-6(11)8-2-7(3-8,4-13-8)5(9)10/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTCMNMNXLFKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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